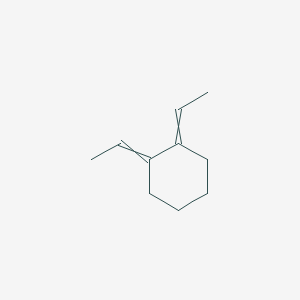

1,2-Diethylidenecyclohexane

説明

1,2-Diethylidenecyclohexane is a cyclohexane derivative featuring two ethylidene (CH₂=CH–) groups at the 1- and 2-positions of the ring. This structure introduces conjugated double bonds, imparting unique reactivity and physical properties. Key characteristics likely include:

- Molecular Formula: C₁₀H₁₆ (inferred from substituents).

- Molecular Weight: ~136.24 g/mol.

特性

CAS番号 |

92013-62-2 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC名 |

1,2-di(ethylidene)cyclohexane |

InChI |

InChI=1S/C10H16/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,5-8H2,1-2H3 |

InChIキー |

ISMMDQDLPHTDNN-UHFFFAOYSA-N |

正規SMILES |

CC=C1CCCCC1=CC |

製品の起源 |

United States |

準備方法

The synthesis of 1,2-Diethylidenecyclohexane typically involves the reaction of cyclohexanone with ethylidene compounds under specific conditions. One common method includes the use of strong bases to facilitate the formation of the ethylidene groups on the cyclohexane ring. Industrial production methods may involve catalytic processes to optimize yield and purity.

化学反応の分析

1,2-Diethylidenecyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethylidene groups to ethyl groups.

Substitution: Halogenation and other substitution reactions can occur at the ethylidene groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,2-Diethylidenecyclohexane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a bioactive compound with various biological effects.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial materials.

作用機序

The mechanism of action of 1,2-Diethylidenecyclohexane involves its interaction with specific molecular targets. The ethylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various biochemical pathways.

類似化合物との比較

Structural and Functional Group Comparisons

The following table summarizes critical differences between 1,2-diethylidenecyclohexane and structurally related compounds:

Key Observations :

- 1,2-Diaminocyclohexane: Unlike the alkene-rich diethylidene derivative, this compound’s amine groups enable coordination to metals, as seen in manganese-based epoxidation catalysts .

- o-Xylene : While aromatic, its 1,2-dimethyl substitution mirrors the spatial arrangement of substituents in diethylidenecyclohexane, though electronic effects differ significantly due to the benzene ring .

Chelation Potential

- 1,2-Diethylidenecyclohexane: The conjugated alkenes may act as π-donors in coordination chemistry, similar to 1,2-diimine ligands (e.g., DMG in nickel complexes) . However, its non-nitrogenous structure limits direct comparison with amine-based chelators like 1,2-diaminocyclohexane.

- 1,2-Diaminocyclohexane: Widely used to synthesize chiral catalysts, such as Jacobsen’s manganese catalyst for asymmetric epoxidation, highlighting the importance of 1,2-substitution in enantioselectivity .

Thermal and Chemical Stability

- Diethylidene vs. Epoxide : The epoxide’s strained three-membered ring makes it more reactive than diethylidenecyclohexane, which likely exhibits greater thermal stability due to conjugation between double bonds.

- Diethylidene vs.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。